2-(benzylcarbamoyl)pyridine-3-carboxylic Acid
CAS No.: 100872-65-9
Cat. No.: VC21285107
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100872-65-9 |
---|---|
Molecular Formula | C14H12N2O3 |
Molecular Weight | 256.26 g/mol |
IUPAC Name | 2-(benzylcarbamoyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19) |
Standard InChI Key | QHZGYXNNKDMSTA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
2-(Benzylcarbamoyl)pyridine-3-carboxylic acid is a functionalized pyridine derivative characterized by a carboxylic acid group at the 3-position and a benzylcarbamoyl moiety at the 2-position of the pyridine ring. This arrangement creates a unique structural motif with specific chemical and physical properties.
Structural Features and Molecular Properties
The molecular structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid contains several key functional groups that influence its reactivity and properties. The compound has a calculated polar surface area (PSA) of 82.78, indicating moderate potential for membrane permeability . This property is particularly important when considering potential pharmaceutical applications. Additionally, the compound has a calculated LogP value of 2.28460, suggesting a moderate lipophilicity that balances water solubility and membrane permeability .
Table 1: Physicochemical Properties of 2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid
Property | Value |
---|---|
CAS Number | 100872-65-9 |
Molecular Formula | C₁₄H₁₂N₂O₃ |
Molecular Weight | 256.25700 g/mol |
Exact Mass | 256.08500 |
Polar Surface Area (PSA) | 82.78000 |
LogP | 2.28460 |
Structural Comparison with Related Compounds
Synthesis Methods
The synthesis of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid can be approached through various methodologies, drawing from established protocols for similar pyridine derivatives with carboxylic acid and amide functionalities.
Optimization Considerations
The synthesis of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid would likely require careful optimization of reaction conditions to achieve high yields and purity. Factors such as solvent choice, reaction temperature, catalyst selection, and purification methods would need consideration. Drawing from related syntheses, the use of polar solvents and moderate reaction temperatures (40-80°C) might facilitate efficient transformation . Additionally, the use of appropriate bases like potassium carbonate could promote the desired reactivity while minimizing side reactions.
Chemical Reactivity and Transformations
The chemical structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid suggests several potential reactive sites and transformation possibilities.
Decarboxylation Reactions
One significant transformation that could be explored with 2-(benzylcarbamoyl)pyridine-3-carboxylic acid is decarboxylation. Research on structurally related 2-pyridone-3-carboxylic acids has demonstrated that decarboxylation can be achieved using potassium carbonate in toluene . This transformation represents an important synthetic tool for accessing decarboxylated derivatives that may exhibit different biological activities or serve as precursors for further functionalization.
The decarboxylation process typically involves the removal of the carboxylic acid group at the 3-position, resulting in the corresponding 2-(benzylcarbamoyl)pyridine. Various catalytic systems could potentially facilitate this transformation, including copper, palladium, silver, or nickel catalysts, though these approaches may present challenges related to metal catalysis, extended reaction times, and purification complexities .
Esterification and Amidation
The carboxylic acid functionality at the 3-position of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid provides opportunities for esterification and further amidation reactions. These transformations could generate a library of derivatives with modified physicochemical properties. The preparation of 2-aminonicotinic acid benzyl ester derivatives, as described in patent literature, offers insights into potential methodologies for such transformations .
Analytical Considerations
The identification and characterization of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid would likely employ a combination of analytical techniques common in organic and pharmaceutical chemistry.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid. The pyridine protons would exhibit characteristic chemical shifts and coupling patterns in the aromatic region, while the benzyl group would show distinctive signals. Carbon-13 NMR would provide additional structural confirmation through the characteristic chemical shifts of the carbonyl carbons from both the carboxylic acid and amide functionalities.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (typically broad O-H stretching around 3000-2500 cm⁻¹ and C=O stretching around 1700 cm⁻¹) and amide functionalities (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹). Mass spectrometry would confirm the molecular weight of 256.085, with potential fragmentation patterns involving the loss of the benzyl group or decarboxylation products.
Structure-Activity Relationships
Understanding the relationship between the structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid and its potential biological activity requires consideration of its key structural elements.
Key Pharmacophoric Elements
The pyridine ring serves as a privileged structure in medicinal chemistry, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The carboxylic acid functionality at the 3-position can participate in salt bridge interactions with positively charged amino acid residues in protein targets. The benzylcarbamoyl group introduces additional hydrogen bonding capabilities through the amide linkage, while the benzyl moiety provides hydrophobic interaction potential that could enhance binding to lipophilic pockets in biological targets.
Comparative Analysis with Related Bioactive Compounds
Structurally related 2-pyridone-3-carboxylic acids have been evaluated for antimicrobial properties against Gram-negative bacteria and subjected to molecular docking studies against targets like S. aureus DNA gyrase . The spatial conformation, orientation, and interactions of these structures with biological targets provide insights into potential structure-activity relationships. While 2-(benzylcarbamoyl)pyridine-3-carboxylic acid differs structurally from these compounds, similar analytical approaches could be applied to predict its biological activity profile.
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